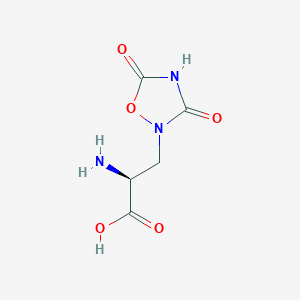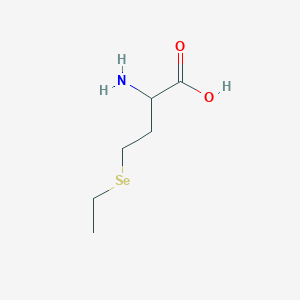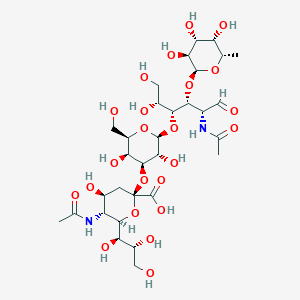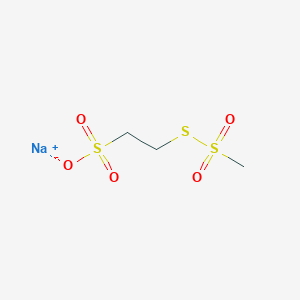
Mtset
描述
Mtset is a novel synthetic compound developed by scientists at the University of California, Irvine. It is a small molecule that acts as an agonist at the metabotropic glutamate receptor subtype 5 (mGluR5). This compound is a promising compound for research into neurological diseases, particularly those associated with glutamate receptor dysfunction.
科学研究应用
环核苷酸门控通道:MTSET 用于研究环核苷酸门控通道中半胱氨酸的可及性,揭示通道孔的拓扑结构 (Becchetti, Gamel, & Torre, 1999)。
遗传分析:this compound,this compound 的一种变体,可实现基因变异与多种特征之间的全基因组关联测试,提高检测多基因互作的统计功效 (Casale, 2016)。
修饰乙酰胆碱结合蛋白:this compound+ 修饰乙酰胆碱结合蛋白(AChBP),产生无反应的受体,而另一种变体 MMTS 增强乙酰胆碱门控电流 (Brams et al., 2010)。
大型队列的遗传分析:this compound 结合集合测试与多特征建模,用于大型队列和多种特征的遗传分析,考虑人口结构和相关性 (Casale, Rakitsch, Lippert, & Stegle, 2015)。
法医线粒体DNA分析:SWGDAM 线粒体DNA数据集使用 this compound 用于识别失踪人员并推断线粒体DNA型的罕见性 (Allard et al., 2002)。
离子通道阻塞:this compound 与离子通道中的半胱氨酸基团相互作用,利用功能化的单壁碳纳米管使其不可逆地阻塞 (Chhowalla et al., 2005)。
感应机械通道活性:this compound 引起对感应机械通道的功能性修饰,为了解孔域从关闭到开放状态的结构转变提供见解 (Bartlett, Li, & Blount, 2006)。
科学计算:MTCProv,一个来源查询框架,捕获许多任务科学计算中的计算任务细节,增强数据处理和分析 (Gadelha, Wilde, Mattoso, & Foster, 2012)。
作用机制
Target of Action
MTSET, a derivative of methanethiosulfonate (MTS), is primarily used in the field of biochemistry and molecular biology as a site-directed reagent . Its primary targets are proteins, specifically those with cysteine residues . This compound is used in a technique known as the substituted cysteine accessibility method (SCAM), which is employed to study the structure and function of proteins .
Mode of Action
This compound interacts with its targets through a process called cysteine scanning mutagenesis . This involves the introduction of individual cysteine residues into protein regions, such as binding sites or channel lumens . This compound, being a thiol-specific reagent, is then applied to probe the physicochemical nature of the environment . It reacts with cysteine residues in open, aqueous environments one billion times faster than cysteine residues in the interior of a protein or at a protein-lipid interface . This interaction can identify amino acid residues that play a role in ligand binding, allosteric modulation, or channel opening .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific protein target and its role within the cell. For instance, in the study of ligand-gated ion channels, this compound can help elucidate the secondary structure of the region based on the pattern of cysteine accessibility . More sophisticated experiments with lower this compound concentrations in the presence or absence of antagonists and other drugs can be used to determine the rates of MTS modification of individual cysteine residues .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific protein target. For example, in the case of ligand-gated ion channels, this compound can identify amino acid residues that play a role in ligand binding, allosteric modulation, or channel opening . This can provide valuable insights into the structure and function of these proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reactivity of this compound with cysteine residues is significantly higher in open, aqueous environments compared to the interior of a protein or at a protein-lipid interface . Therefore, the conformational state of the protein target can greatly influence the action of this compound. Additionally, the pH and temperature of the environment may also affect the reactivity of this compound.
安全和危害
未来方向
MTSET is used in the field of genetic analysis, particularly in the analysis of correlated traits . It is part of a mixed-model approach called this compound, which is computationally efficient and enables genetic analysis of large cohorts and multiple traits . The future directions of this compound could involve further development and refinement of these genetic analysis techniques.
Relevant Papers
There are several relevant papers on this compound. One paper discusses the use of this compound in the field of genetic analysis . Another paper discusses the use of this compound in the study of binding sites of ligand-gated ion channels . A third paper discusses the use of this compound in the study of membrane protein mediated bilayer communication .
生化分析
Biochemical Properties
Methanethiosulfonate Ethyltrimethylammonium plays a crucial role in biochemical reactions by reacting with cysteine residues in proteins. This reaction is highly specific and occurs rapidly in open, aqueous environments. Methanethiosulfonate Ethyltrimethylammonium interacts with various enzymes, proteins, and other biomolecules, modifying their cysteine residues and altering their function. For example, it has been used to study ligand-gated ion channels by mapping binding sites and identifying channel-lining residues .
Cellular Effects
Methanethiosulfonate Ethyltrimethylammonium affects various types of cells and cellular processes. It influences cell function by modifying cysteine residues in proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, Methanethiosulfonate Ethyltrimethylammonium can alter the activity of ion channels, receptors, and enzymes, leading to changes in cellular signaling and metabolic pathways .
Molecular Mechanism
The molecular mechanism of Methanethiosulfonate Ethyltrimethylammonium involves its reaction with cysteine residues in proteins. This reaction forms a covalent bond between the sulfur atom of the methanethiosulfonate group and the thiol group of the cysteine residue. This covalent modification can inhibit or activate enzymes, alter protein-protein interactions, and affect gene expression. Methanethiosulfonate Ethyltrimethylammonium has been used to study the molecular mechanisms of ligand-gated ion channels and other proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methanethiosulfonate Ethyltrimethylammonium can change over time. The stability and degradation of Methanethiosulfonate Ethyltrimethylammonium are important factors to consider in experiments. Long-term exposure to Methanethiosulfonate Ethyltrimethylammonium can lead to sustained modifications of cysteine residues, affecting cellular function and viability. In vitro and in vivo studies have shown that Methanethiosulfonate Ethyltrimethylammonium can have long-term effects on cellular processes .
Dosage Effects in Animal Models
The effects of Methanethiosulfonate Ethyltrimethylammonium vary with different dosages in animal models. At low doses, Methanethiosulfonate Ethyltrimethylammonium can selectively modify cysteine residues without causing significant toxicity. At high doses, Methanethiosulfonate Ethyltrimethylammonium can lead to adverse effects, including toxicity and cell death. Threshold effects and dose-dependent responses have been observed in studies using Methanethiosulfonate Ethyltrimethylammonium in animal models .
Metabolic Pathways
Methanethiosulfonate Ethyltrimethylammonium is involved in various metabolic pathways by modifying cysteine residues in enzymes and other proteins. This modification can affect enzyme activity, metabolic flux, and metabolite levels. Methanethiosulfonate Ethyltrimethylammonium has been used to study the metabolic pathways of ligand-gated ion channels and other proteins involved in cellular metabolism .
Transport and Distribution
Methanethiosulfonate Ethyltrimethylammonium is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The distribution of Methanethiosulfonate Ethyltrimethylammonium within cells can influence its activity and function. Studies have shown that Methanethiosulfonate Ethyltrimethylammonium can be localized to specific cellular compartments, affecting its interactions with target proteins .
Subcellular Localization
The subcellular localization of Methanethiosulfonate Ethyltrimethylammonium is determined by targeting signals and post-translational modifications. Methanethiosulfonate Ethyltrimethylammonium can be directed to specific compartments or organelles within cells, where it can modify cysteine residues in target proteins. This localization can affect the activity and function of Methanethiosulfonate Ethyltrimethylammonium, influencing its role in cellular processes .
属性
IUPAC Name |
trimethyl(2-methylsulfonylsulfanylethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO2S2.BrH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWJBKUVHJSHAR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCSS(=O)(=O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935217 | |
| Record name | 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155450-08-1 | |
| Record name | (2-(Trimethylammonium)ethyl)methanethiosulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155450081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: [2-(Trimethylammonium)ethyl]methanethiosulfonate (MTSET) primarily acts by covalently modifying cysteine residues. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This occurs via a reaction between the positively charged sulfonate group of this compound and the thiol group of cysteine, forming a disulfide bond.
ANone: Cysteine residues are often found in functionally important regions of ion channels, such as the pore-lining regions or gating domains. [, , , , , , , , , , ] By strategically introducing cysteine residues through mutagenesis and then modifying them with this compound, researchers can probe the accessibility, conformational changes, and functional roles of these specific regions.
ANone: The effects of this compound modification on ion channels are diverse and depend on the location and role of the modified cysteine residue. They can include:
- Channel inhibition: this compound modification can lead to a decrease or complete blockage of ion flow through the channel. [, , , , , , , , , , , , , , , ] This is often observed when this compound modifies cysteines lining the channel pore, physically obstructing ion permeation.
- Channel activation: Conversely, this compound modification can enhance channel activity, increasing ion flow. [, , , , , , , ] This suggests that the modification may stabilize an open conformation of the channel or disrupt inhibitory interactions.
- Altered gating kinetics: this compound modification can also affect the voltage- and/or ligand-dependent gating of ion channels. [, , , , , , , , , , ] This could manifest as changes in activation, inactivation, or deactivation kinetics, providing insights into the molecular mechanisms underlying channel gating.
- Shifts in ion selectivity: In some cases, this compound modification can alter the selectivity of the channel for specific ions. [, ] This suggests that the modified residue may be involved in forming the selectivity filter of the channel.
ANone: The molecular formula of this compound is C6H15NO2S2, and its molecular weight is 197.3 g/mol.
ANone: While spectroscopic data for this compound is not explicitly detailed in these research articles, typical characterization techniques for small organic molecules like this compound include:
ANone: The research articles primarily utilize this compound as a covalent modifier, not a catalyst. This compound irreversibly modifies cysteine residues, leading to lasting changes in channel properties.
ANone: While these specific research articles do not extensively detail computational modeling of this compound interactions, such techniques are valuable for:
ANone: Yes, researchers often utilize this compound analogs with different properties to gain further insights into channel structure and function. These include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



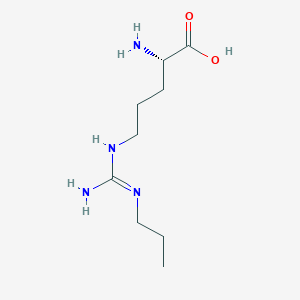
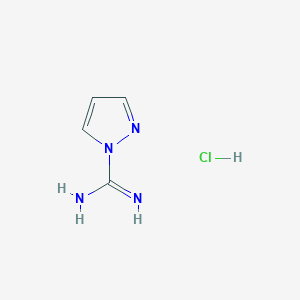
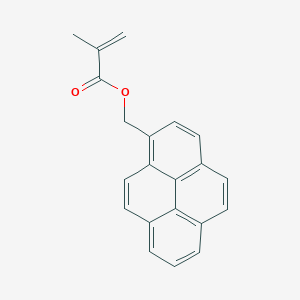

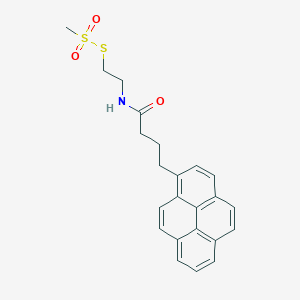
![N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B13862.png)
